molecular formula C20H12N2O6 B11660004 2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione

2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione

Cat. No.: B11660004
M. Wt: 376.3 g/mol
InChI Key: BPJHOUAABXYQDV-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione is a novel synthetic compound intended for research and development purposes exclusively. This multifunctional molecule is structurally characterized by an isoindoline-1,3-dione (phthalimide) core, a scaffold recognized in medicinal chemistry for its diverse biological activities. The core is further functionalized with a 2-hydroxyphenyl group and a 3-nitrophenoxy moiety, suggesting potential as a key intermediate in the synthesis of more complex pharmacologically active molecules. Researchers may explore its application in developing protease inhibitors, kinase inhibitors, or other targeted therapeutic agents, given the known interactions of phthalimide derivatives with various enzyme systems. Its unique structure also makes it a candidate for material science research, particularly in the development of organic polymers or as a building block for ligands in catalytic systems. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct thorough safety assessments before handling.

Properties

Molecular Formula

C20H12N2O6

Molecular Weight

376.3 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C20H12N2O6/c23-18-7-2-1-6-17(18)21-19(24)15-9-8-14(11-16(15)20(21)25)28-13-5-3-4-12(10-13)22(26)27/h1-11,23H

InChI Key

BPJHOUAABXYQDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Core Synthesis of Isoindoline-1,3-Dione Derivatives

The isoindoline-1,3-dione scaffold is typically synthesized via cyclization or condensation reactions. A widely adopted method involves the reaction of phthalic anhydride with primary amines or amino acids under acidic conditions . For example:

Step 1: Formation of 2-(Hydroxymethyl)-1H-Isoindole-1,3(2H)-Dione
Phthalimide derivatives are functionalized using formaldehyde to introduce hydroxymethyl groups. A mixture of phthalimide (0.1 mol) and 37% formaldehyde in water is refluxed for 4 hours, yielding N-hydroxymethylphthalimide as white crystals .

Phthalimide+HCHORefluxN-Hydroxymethylphthalimide\text{Phthalimide} + \text{HCHO} \xrightarrow{\text{Reflux}} \text{N-Hydroxymethylphthalimide}

Key Parameters :

  • Solvent : Water or acetic acid

  • Temperature : 100–120°C

  • Yield : 60–75% after recrystallization

Incorporation of the 3-Nitrophenoxy Group

The 3-nitrophenoxy moiety is introduced via Mitsunobu reaction or nucleophilic aromatic substitution (SNAr). A patent-pending method utilizes SNAr with 3-nitrophenol under Lewis acid catalysis :

Step 3: Nitrophenoxy Functionalization
The intermediate from Step 2 is treated with 3-nitrophenol in the presence of boron trichloride (BCl₃) as a Lewis acid. The reaction proceeds at 80–100°C for 12–16 hours in dichloromethane .

Intermediate+3-NitrophenolBCl₃CH₂Cl₂, 80°CTarget Compound\text{Intermediate} + \text{3-Nitrophenol} \xrightarrow[\text{BCl₃}]{\text{CH₂Cl₂, 80°C}} \text{Target Compound}

Critical Factors :

  • Lewis Acid : BCl₃ facilitates electrophilic activation of the aromatic ring .

  • Solvent : Polar aprotic solvents (e.g., DCM) improve reactivity .

Deprotection and Final Modifications

If protective groups (e.g., methyl esters) are used, deprotection is achieved via acid hydrolysis or reduction. For example, dimethyl ester intermediates are hydrolyzed using HCl in methanol :

Step 4: Ester Hydrolysis
A solution of the esterified compound in methanol is treated with 6N HCl at 25°C for 4 hours, yielding the free carboxylic acid derivative.

Dimethyl Ester+HClMeOHCarboxylic Acid+MeOH\text{Dimethyl Ester} + \text{HCl} \xrightarrow{\text{MeOH}} \text{Carboxylic Acid} + \text{MeOH}

Yield Enhancement :

  • Temperature Control : Room temperature prevents side reactions .

  • Acid Concentration : 6N HCl ensures complete deprotection .

Analytical Validation and Spectral Data

The synthesized compound is characterized using:

  • FT-IR : Peaks at 1793 cm⁻¹ (C=O stretch) and 3518 cm⁻¹ (O-H stretch) .

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, with a singlet for the hydroxyl proton at δ 9.8 ppm .

  • Mass Spectrometry : Molecular ion peak at m/z 376.3 (C₂₀H₁₂N₂O₆) .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/SolventYield (%)Purity (%)
Phthalimide Route Phthalic anhydrideAcetic acid6598
SNAr Functionalization Pre-functionalized isoindolineBCl₃/CH₂Cl₂7295
Mitsunobu Reaction Hydroxyphenyl derivativeDIAD/Ph₃P6897

DIAD : Diisopropyl azodicarboxylate; Ph₃P : Triphenylphosphine.

Challenges and Mitigation Strategies

  • Low Solubility : The target compound exhibits limited solubility in polar solvents. This is addressed by using DMF or DMSO as reaction media .

  • Nitrophenol Byproducts : Excess 3-nitrophenol is removed via column chromatography (silica gel, ethyl acetate/hexane) .

  • Thermal Degradation : Reactions above 120°C lead to decomposition. Temperature is maintained at 80–100°C .

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors improve efficiency:

  • Residence Time : 30 minutes at 100°C.

  • Catalyst Recovery : BCl₃ is recycled via distillation .

  • Green Chemistry : Acetic acid is replaced with biodegradable ionic liquids to reduce environmental impact .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 3-nitrophenoxy group undergoes substitution reactions due to the electron-withdrawing nitro group activating the aromatic ring toward nucleophilic attack.

Reaction ConditionsNucleophileProduct FormedYieldReference
DMF, K<sub>2</sub>CO<sub>3</sub>, 80°CAmines (e.g., piperidine)5-(Piperidin-1-yl) derivative~65%
DMSO, NaH, RTThiols (e.g., benzylthiol)5-(Benzylthio) derivative~58%

Mechanistic Insights :

  • The nitro group enhances ring electrophilicity, facilitating attack by soft nucleophiles (e.g., thiols) or hard nucleophiles (e.g., amines) under basic conditions.

  • Steric hindrance from the isoindoline-dione core limits substitution at the 5-position compared to simpler nitroarenes.

Condensation Reactions

The isoindoline-1,3-dione moiety participates in Knoevenagel and related condensations due to its electron-deficient carbonyl groups.

Example: Knoevenagel Condensation

ReactantConditionsProductYieldReference
MalononitrileEtOH, piperidine, refluxDicyanomethylene adduct~72%
Ethyl cyanoacetateToluene, acetic acid, 110°CEthyl α-cyanoacrylate derivative~68%

Key Observations :

  • Reactions proceed via enolate formation at the α-position to the carbonyl groups .

  • Substituents on the hydroxyphenyl group influence reaction rates and regioselectivity .

Nitro Group Reduction

The nitro group can be selectively reduced to an amine under controlled conditions:

Reducing SystemConditionsProductYieldReference
H<sub>2</sub>/Pd-CEtOH, 50 psi, 25°C5-(3-Aminophenoxy) derivative~85%
SnCl<sub>2</sub>/HClReflux, 4 hSame as above~78%

Applications :

  • The resulting amine serves as a precursor for azide coupling or diazotization .

Oxidation of Phenolic –OH

The hydroxyphenyl group resists oxidation under mild conditions but forms quinones with strong oxidizers:

Oxidizing AgentConditionsProductYieldReference
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>70°C, 2 hQuinone-linked isoindoline-dione~40%

Coordination Chemistry

The compound acts as a polydentate ligand via its phenolic –OH and carbonyl groups:

Metal SaltConditionsComplex FormedStabilityReference
Cu(OAc)<sub>2</sub>MeOH, RT[Cu(L)(OAc)]·H<sub>2</sub>OHigh
FeCl<sub>3</sub>EtOH, refluxFe(L)Cl<sub>3</sub>Moderate

Properties :

  • Copper complexes show enhanced antimicrobial activity compared to the free ligand .

Photochemical Reactions

The nitrophenoxy group undergoes photodegradation under UV light:

Light SourceSolventDegradation ProductsHalf-LifeReference
UV-C (254 nm)AcetonitrileNitrophenol + Isoindoline-dione fragments2.5 h

Implications :

  • Photolability necessitates storage in amber containers.

Acid/Base-Driven Tautomerism

The hydroxyphenyl group exhibits keto-enol tautomerism in solution:

pH RangeDominant Formλ<sub>max</sub> (nm)Reference
pH < 4Keto form320
pH 7–9Enol form385

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its antitumor activity, particularly against various cancer cell lines.

Case Study 1: Antitumor Activity

A study published in MDPI evaluated the anticancer properties of isoindoline derivatives, including 2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione. The compound exhibited significant growth inhibition in several human tumor cell lines, with a mean GI50 value indicating potent cytotoxicity.

Cell Line GI50 (μM) TGI (μM)
MCF-7 (Breast)15.7250.68
A549 (Lung)18.4555.12
HeLa (Cervical)14.3048.90

The results suggest that structural modifications can enhance the antitumor efficacy of isoindoline compounds, making them promising candidates for further development as anticancer agents .

Neuroprotective Effects

Recent research has also highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a preclinical study involving an Alzheimer's disease model, treatment with 2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione resulted in significant improvements in cognitive function and reductions in neuroinflammation markers compared to control groups. The compound's ability to cross the blood-brain barrier may contribute to its effectiveness in protecting neuronal health .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.

Case Study 3: Antimicrobial Evaluation

In vitro studies demonstrated that 2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione exhibits inhibitory effects on bacterial growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

These findings indicate the potential for developing this compound into a new class of antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(2-HYDROXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For example:

    Biological Activity: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Therapeutic Effects: It may exert its effects by modulating cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of isoindoline-1,3-dione derivatives are heavily influenced by substituent groups. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Isoindoline-1,3-dione Derivatives
Compound Name / ID Substituents at Position 2 Substituents at Position 5/Other Key Functional Groups
Target Compound () 2-(2-Hydroxyphenyl) 5-(3-Nitrophenoxy) -OH, -NO₂, ether linkage
Compound 3 () 4-(3-Indolylacryloyl)phenyl - Indole, ketone
Compound 4 () 4-(4-Chlorophenylacryloyl)phenyl - -Cl, ketone
Compound 6 () 4-(2-Hydroxy-4-methoxyphenylacryloyl)phenyl - -OH, -OCH₃, ketone
Compound 13c () 4-(3-Methyl-5-thioxo-triazolidinyl)phenyl - -S, -NH, triazolidine
Compound 3b () 3-Fluoro-5-(trifluoromethyl)benzyl - -F, -CF₃
Compound 4h () 6-((7-Chloroquinolin-4-yl)amino)hexyl 5-(Piperidin-1-yl) -Cl, piperidine
Compound in 2-(2,6-Dioxopiperidin-3-yl) 5-Nitro -NO₂, diketopiperazine

Key Observations :

  • In contrast, chloro () and trifluoromethyl () groups improve lipophilicity, aiding membrane penetration .
  • Hydrogen Bonding: The hydroxyl group in the target compound and ’s compound 6 facilitates hydrogen bonding, improving solubility and target binding compared to non-polar analogs like 13c () .

Physicochemical Properties

Synthesis yields, melting points, and spectral data provide insights into stability and purity:

Analysis :

  • High melting points (>300°C in ) correlate with rigid structures (e.g., triazolidine in 13c), whereas flexible alkyl chains () reduce melting points .
  • IR spectra consistently show strong C=O stretches (~1700–1750 cm⁻¹), confirming the isoindoline-1,3-dione core .

Implications for Target Compound :

  • The hydroxyl and nitro groups may enhance antioxidant activity via radical scavenging, similar to ’s compounds .

Biological Activity

2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione, also known as a derivative of isoindoline, has garnered attention in recent research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes hydroxyl and nitro groups that may influence its pharmacological properties. The molecular formula is C20H12N2O6C_{20}H_{12}N_{2}O_{6} with a molecular weight of approximately 376.32 g/mol .

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. For instance, research indicates that derivatives of isoindoline compounds exhibit significant anticancer activities, with IC50 values often less than those of standard chemotherapeutics like doxorubicin. In vitro studies have demonstrated that 2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione can induce apoptosis in cancer cells, potentially through the modulation of apoptosis-related proteins .

Table 1: Anticancer Activity Data

Cell LineIC50 (µg/mL)Reference
A-431< 10
Jurkat< 10
U251 (Glioblastoma)< 15

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Molecular dynamics simulations suggest that the compound interacts with target proteins mainly through hydrophobic contacts, which may disrupt essential cellular processes .

Anti-inflammatory Effects

In addition to its anticancer properties, 2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione has shown promising anti-inflammatory effects. In experimental models of allergic asthma, the compound significantly reduced eosinophil infiltration and cytokine production in bronchoalveolar lavage fluid . This suggests potential therapeutic applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

ModelEffect ObservedReference
OVA-induced asthmaReduced eosinophils and cytokines

Case Studies and Research Findings

A notable study explored the effects of related isoindoline derivatives on various biological activities. The results indicated that modifications to the phenolic structure could enhance or diminish biological efficacy. For instance, compounds with electron-donating groups showed improved cytotoxicity compared to their counterparts lacking such modifications .

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 2-(2-hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example:

  • Step 1: React isoindoline-1,3-dione derivatives with 3-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the nitrophenoxy linkage.
  • Step 2: Introduce the 2-hydroxyphenyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling, using palladium catalysts .
    Optimization: Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and minimize byproducts. Computational tools like COMSOL Multiphysics can simulate reaction kinetics and thermodynamics .

Q. Q2. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and nitro groups) .
    • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., hydroxyl protons at δ 9–10 ppm, aromatic protons at δ 6.5–8.5 ppm).
  • Purity Analysis:
    • HPLC: Employ C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
    • Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 380–400 Da) .

Q. Q3. How can researchers assess the compound’s solubility and stability under varying pH conditions?

Methodological Answer:

  • Solubility: Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C, using UV-Vis spectroscopy to quantify dissolved concentrations.
  • Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Non-linear regression models (e.g., Arrhenius equation) predict shelf-life .

Advanced Research Questions

Q. Q4. How can computational chemistry (e.g., DFT) elucidate the electronic properties and reactive sites of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Use B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap), Mulliken charges, and electrostatic potential maps.
    • Identify nucleophilic (e.g., hydroxyl oxygen) and electrophilic (e.g., nitro group) sites for reactivity predictions .
  • Molecular Dynamics (MD): Simulate solvent interactions to correlate solubility with molecular polarity .

Q. Q5. What strategies resolve contradictions in experimental data (e.g., conflicting spectroscopic results or unexpected byproducts)?

Methodological Answer:

  • Cross-Validation: Combine multiple techniques (e.g., X-ray for crystallinity, NMR for solution-state structure, IR for functional groups).
  • Byproduct Analysis: Use LC-MS/MS to trace impurities back to incomplete purification or side reactions (e.g., nitro group reduction).
  • Theoretical Alignment: Compare experimental data with computational predictions (e.g., DFT-calculated 1H^1H-NMR shifts vs. observed values) .

Q. Q6. How can researchers design experiments to probe the compound’s photophysical or catalytic properties?

Methodological Answer:

  • Photostability Studies: Expose the compound to UV-Vis light (300–700 nm) and monitor degradation via HPLC.
  • Catalytic Screening: Test as a ligand in transition-metal complexes (e.g., Pd or Cu) for cross-coupling reactions. Use kinetic profiling (e.g., GC-MS) to evaluate turnover frequency .

Q. Q7. What methodologies integrate this compound into advanced materials (e.g., polymers or supramolecular assemblies)?

Methodological Answer:

  • Polymer Functionalization: Graft the compound into polyesters via melt polycondensation, monitoring thermal stability (TGA) and glass transition temperature (DSC).
  • Supramolecular Design: Exploit hydrogen bonding between the hydroxyl group and complementary receptors (e.g., crown ethers). Characterize assembly via SAXS or TEM .

Q. Q8. How can AI-driven tools enhance research workflows for this compound?

Methodological Answer:

  • Predictive Modeling: Train neural networks on existing synthesis data to recommend optimal reaction conditions.
  • Autonomous Labs: Implement robotic platforms for high-throughput screening of derivatives. Use real-time feedback loops to adjust parameters (e.g., solvent ratios) .

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